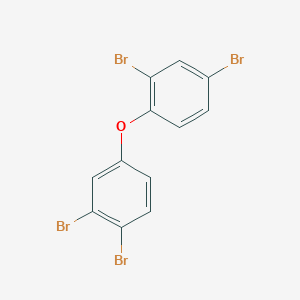

2,3',4,4'-Tetrabromdiphenylether

Übersicht

Beschreibung

2,3',4,4'-Tetrabromodiphenyl ether is a brominated compound that is structurally related to diphenyl ethers. While the provided papers do not directly discuss 2,3',4,4'-Tetrabromodiphenyl ether, they do provide insight into the synthesis and characterization of a related compound, 3,3',4,4'-tetraaminodiphenyl ether. This compound is synthesized from 4,4'-diaminodiphenyl ether through a multi-step process involving N-acylation, nitration, hydrolysis, reduction, and neutralization. The resulting compound serves as a monomer for the polymerization of polybenzimidazole resin (PBI), which is known for its thermal stability and potential applications in high-performance materials.

Synthesis Analysis

The synthesis of 3,3',4,4'-tetraaminodiphenyl ether is a complex process that begins with 4,4'-diaminodiphenyl ether as the starting material. The process involves a sequence of reactions including N-acylation, nitration, alkali hydrolysis, reduction, and neutralization. The overall yield of this synthesis is reported to be approximately 52.8% in one study and about 39.5% in another . These studies highlight the challenges and efficiency of synthesizing such complex organic compounds.

Molecular Structure Analysis

The molecular structure of 3,3',4,4'-tetraaminodiphenyl ether and its intermediates were characterized using various analytical techniques. Fourier transform infrared spectroscopy (FT-IR) was employed to identify functional groups and confirm the chemical structure of the target compound . Additionally, differential scanning calorimetry (DSC) was used to study the thermal properties . Another study utilized nuclear magnetic resonance (1H NMR) technology to further elucidate the structure of the synthesized compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,3',4,4'-tetraaminodiphenyl ether are indicative of the compound's reactivity and the complexity of its synthesis. The N-acylation step introduces acyl groups, while nitration and subsequent hydrolysis are critical for introducing and then revealing the amine functionalities. The reduction step is necessary to convert nitro groups to amines, and neutralization is used to adjust the pH to a desired level, stabilizing the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3',4,4'-tetraaminodiphenyl ether are crucial for its application in the synthesis of polybenzimidazole resins. The FT-IR analysis provides information on the functional groups present, which are essential for the subsequent polymerization reactions . The melting point testing technology gives insight into the thermal stability of the compound, which is an important factor for materials that are required to perform under high-temperature conditions . The DSC analysis further supports the understanding of the thermal behavior of the compound, which is relevant for processing and application in high-performance materials .

Wissenschaftliche Forschungsanwendungen

Umweltverschmutzungsüberwachung

BDE-66 wird aufgrund seiner Persistenz und Anreicherung in Ökosystemen häufig als Marker für die Überwachung der Umweltverschmutzung verwendet. Es wird häufig in Boden-, Wasser- und Luftproben während Umweltbewertungen nachgewiesen, um die Ausbreitung und Auswirkungen von polybromierten Diphenylethern (PBDEs) als Umweltverschmutzer zu verfolgen .

Flammschutzmittel in Materialien

Diese Verbindung wird als Flammschutzmittel in verschiedenen Materialien verwendet, darunter Kunststoffe und Textilien. Ihre Zugabe zu diesen Materialien trägt dazu bei, die Ausbreitung von Feuer zu verhindern und so die Sicherheitsstandards in Konsumgütern und industriellen Anwendungen zu verbessern .

Toxikologische Studien

BDE-66 dient als Studienobjekt in toxikologischen Studien, um die Auswirkungen von PBDEs auf die menschliche Gesundheit zu verstehen. Die Forschung umfasst die Untersuchung seiner Bioakkumulation in menschlichen Geweben und seine potenziellen Auswirkungen auf das endokrine und Fortpflanzungssystem .

Debromierungsforschung

Wissenschaftliche Studien haben Methoden zur Debromierung von BDE-66 untersucht, mit dem Ziel, es in weniger giftige Formen umzuwandeln. Diese Forschung ist entscheidend für die Entwicklung von Behandlungen für kontaminierte Umweltstandorte und die Reduzierung des ökologischen Fußabdrucks der Verbindung .

Immunotoxizitätsuntersuchungen

BDE-66 wird auf seine Auswirkungen auf das Immunsystem untersucht. Die Forschung hat gezeigt, dass es die Expression von intrazellulären Mikro-RNAs in Makrophagen modulieren kann, was die Immunantwort beeinflusst und möglicherweise zu Immunotoxizität führt .

Entwicklungsbiologie

Die Auswirkungen von BDE-66 auf die Embryonalentwicklung sind ein bedeutendes Forschungsgebiet. Zum Beispiel wurden seine Auswirkungen auf den Bahnwinkel und die soziale Aktivität von Zebralarven untersucht, um die mit der Exposition gegenüber PBDEs verbundenen Entwicklungsrisiken zu verstehen .

Epigenetische Wirkungen

Die Forschung hat sich auch mit den epigenetischen Wirkungen von BDE-66 befasst, insbesondere seinem Einfluss auf die miRNA-Expressionsprofile in Zellmodellen. Diese Studien helfen, die umfassenderen Auswirkungen der PBDE-Exposition auf die Genexpression und -regulation zu verstehen .

Wirkmechanismus

Target of Action

2,3’,4,4’-Tetrabromodiphenyl ether (BDE-47) is a widespread environmental brominated flame-retardant congener that has been detected in animal and human tissues . It primarily targets macrophage-like cells , affecting their function and potentially leading to various health issues, including neurobehavioral and developmental disorders, reproductive health, and alterations of thyroid function .

Mode of Action

BDE-47 interacts with its targets, primarily macrophage-like cells, by modulating the intracellular expression of microRNAs . This modulation affects biological pathways regulating the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . BDE-47 can also interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .

Biochemical Pathways

BDE-47 affects several biochemical pathways. It has been shown to induce germ cell apoptosis through oxidative stress via a MAPK-mediated p53-independent pathway . Additionally, it can modulate the intracellular expression of miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Pharmacokinetics

It is known that bde-47 is a persistent pollutant that can undergo microbial-mediated debromination in anoxic environments . More research is needed to fully understand the ADME properties of BDE-47 and their impact on its bioavailability.

Result of Action

The action of BDE-47 results in significant changes at the molecular and cellular levels. It can induce apoptosis in germ cells , impair macrophage and basophil activities , and modulate the immune response by exacerbating the LPS-induced pro-inflammatory response . These effects can lead to various health issues, including neurobehavioral and developmental disorders, reproductive health, and alterations of thyroid function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDE-47. For instance, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with BDE-47 . Additionally, BDE-47 is a ubiquitous organic pollutant in mangrove sediments, and its toxic effects on mangrove plants have been studied .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUMTYRHKMCVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052688 | |

| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189084-61-5 | |

| Record name | BDE 66 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7M4IA32XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)

![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)